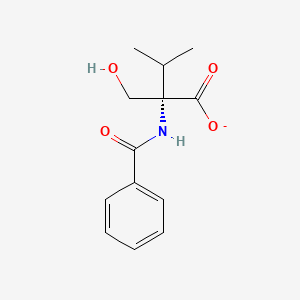

2-Hydroxy-3,6-dimethoxybenzaldehyde

Descripción general

Descripción

“2-Hydroxy-3,6-dimethoxybenzaldehyde” is a derivative of p-hydroxybenzaldehyde . It is a compound that has not been extensively studied, and there is limited information available about it .

Synthesis Analysis

The synthesis of similar compounds, such as 2,6-Dimethoxy-4-hydroxybenzaldehyde, has been achieved through the Vielsmeyer-Haack reaction . Another method involves the demethylation of 2,6-dimethoxybenzaldehydes with magnesium iodide etherate .

Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3,6-dimethoxybenzaldehyde” is yet to be fully determined . However, similar compounds like 2,6-Dimethoxy-4-hydroxybenzaldehyde have been investigated .

Chemical Reactions Analysis

The chemical reactions involving “2-Hydroxy-3,6-dimethoxybenzaldehyde” are not well-documented . However, similar compounds have been synthesized using the Vielsmeyer-Haack reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-3,6-dimethoxybenzaldehyde” are not well-documented .

Aplicaciones Científicas De Investigación

Synthesis of Dibenzoxepin Framework

2-Hydroxy-3,6-dimethoxybenzaldehyde can be used in the synthesis of the dibenzoxepin framework . This is achieved through intramolecular aromatic nucleophilic substitution (S_NAr) and McMurry reactions . The dibenzoxepin scaffold is an important synthetic target because a large number of compounds having this skeleton present relevant biological activities .

Antidepressant Research

Compounds with the dibenzoxepin scaffold, which can be synthesized using 2-Hydroxy-3,6-dimethoxybenzaldehyde, have shown antidepressant properties . This makes it a valuable compound in the research and development of new antidepressant drugs .

Anxiolytic Research

Similarly, dibenzoxepin compounds have also demonstrated anxiolytic (anti-anxiety) effects . This suggests that 2-Hydroxy-3,6-dimethoxybenzaldehyde could be used in the development of new anxiolytic medications .

Antipsychotic Research

The dibenzoxepin scaffold, which can be synthesized using 2-Hydroxy-3,6-dimethoxybenzaldehyde, has shown antipsychotic properties . This makes it a potential candidate for the development of new antipsychotic drugs .

Angiotensin-II-Receptor-Antagonist Research

Compounds with the dibenzoxepin scaffold have demonstrated angiotensin-II-receptor-antagonist properties . This suggests that 2-Hydroxy-3,6-dimethoxybenzaldehyde could be used in the research and development of new angiotensin-II-receptor-antagonist drugs .

Anti-Inflammatory Research

Dibenzoxepin compounds, which can be synthesized using 2-Hydroxy-3,6-dimethoxybenzaldehyde, have shown anti-inflammatory properties . This makes it a valuable compound in the research and development of new anti-inflammatory drugs .

Mecanismo De Acción

Target of Action

The primary targets of 2-Hydroxy-3,6-dimethoxybenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . These targets play a crucial role in maintaining the redox homeostasis of the cell and protecting it from oxidative stress .

Mode of Action

2-Hydroxy-3,6-dimethoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation system . This disruption is achieved through the redox-active properties of the compound, which destabilize cellular redox homeostasis .

Biochemical Pathways

The affected pathways primarily involve the oxidative stress-response pathway. The compound’s antifungal activity is indicated through the use of deletion mutants in this pathway of Saccharomyces cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of Aspergillus fumigatus (sakAΔ, mpkCΔ) . The downstream effects include increased sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Result of Action

The primary result of the compound’s action is the effective inhibition of fungal growth . This is achieved through the compound’s disruption of cellular antioxidation, which increases the sensitivity of fungal pathogens to other antifungal agents .

Safety and Hazards

The safety and hazards of “2-Hydroxy-3,6-dimethoxybenzaldehyde” are not well-documented. However, similar compounds like 2,4-Dimethoxybenzaldehyde are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Direcciones Futuras

Propiedades

IUPAC Name |

2-hydroxy-3,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMMXJBGOHHJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428279 | |

| Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3,6-dimethoxybenzaldehyde | |

CAS RN |

64466-51-9 | |

| Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

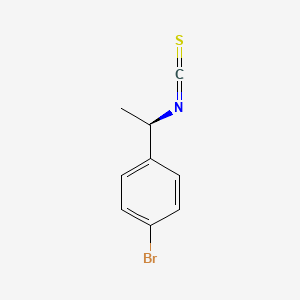

![1-Bromo-4-[(1S)-1-isothiocyanatoethyl]benzene](/img/structure/B1609509.png)

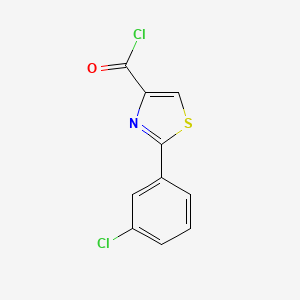

![7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1609510.png)

![N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine](/img/structure/B1609512.png)